REACTION_CXSMILES
|
[Li].N.C([S:5][CH:6]=[CH:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])C.[Cl-].[NH4+].Br[CH2:16][CH:17]([OH:20])[CH2:18][OH:19]>CCOCC>[CH:6]([S:5][CH2:16][CH:17]([OH:20])[CH2:18][OH:19])=[CH:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:3.4,^1:0|
|
Name
|
|
Quantity
|
1.61 g
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
C(C)SC=CCCCCC
|
Name
|
|
Quantity
|
6.26 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
19.9 g
|
Type
|
reactant
|
Smiles
|
BrCC(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added to 150 ml
|
Type
|
ADDITION
|
Details
|
At the end of the addition
|
Type
|
CUSTOM
|
Details
|
to evaporate
|
Type
|
ADDITION
|
Details
|
water and ether are added to the residue
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted once with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The residue obtained after concentration of the ether
|
Type
|
DISTILLATION
|
Details
|
is distilled (bp 129°-133° C, 0.15 mm.)
|
Type
|
CUSTOM
|
Details
|
to afford 6 g
|
Type
|
CUSTOM
|
Details
|
The liquid is further purified by column chromatography on SilicAR, CC-7
|
Type
|
WASH
|
Details
|
eluting with acetone:chloroform (1:5)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=CCCCCC)SCC(CO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |